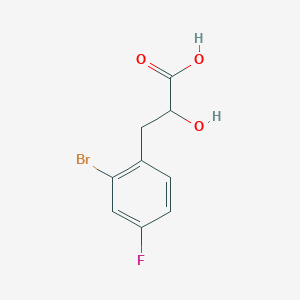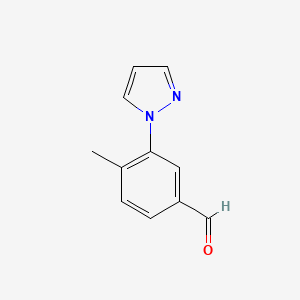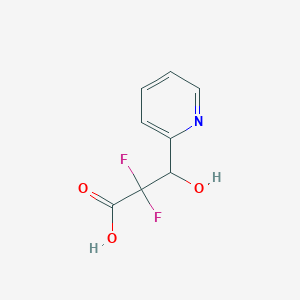
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid is a fluorinated organic compound that features a pyridine ring and a propanoic acid moiety. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of diazotization reactions with sodium nitrite (NaNO2) in the presence of tetrafluoroboric acid (HBF4) .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale fluorination processes, utilizing efficient and cost-effective fluorinating agents. The choice of reagents and conditions would depend on factors such as yield, purity, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but fewer functional groups.
3-Hydroxy-2-fluoropyridine: Another fluorinated pyridine with a hydroxyl group, used in similar applications.
2,6-Difluoropyridine: A compound with two fluorine atoms on the pyridine ring, offering different reactivity and properties.
Uniqueness
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid is unique due to the combination of fluorine atoms and a hydroxyl group on the propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H7F2NO3 |
|---|---|
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
2,2-difluoro-3-hydroxy-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-3-1-2-4-11-5/h1-4,6,12H,(H,13,14) |
Clave InChI |
OMQXOGCGVRGZCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(C(C(=O)O)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


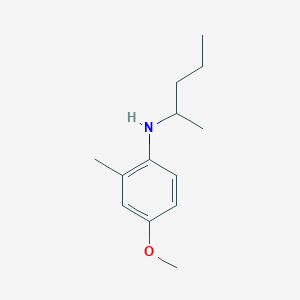
![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)
amine](/img/structure/B15272039.png)
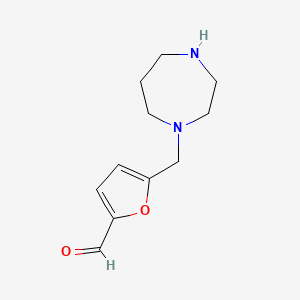
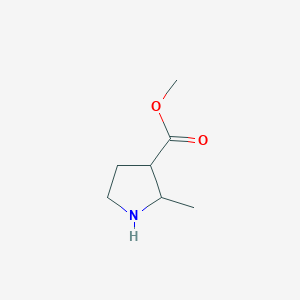
![N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide](/img/structure/B15272059.png)
![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
amine](/img/structure/B15272075.png)
![5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B15272077.png)
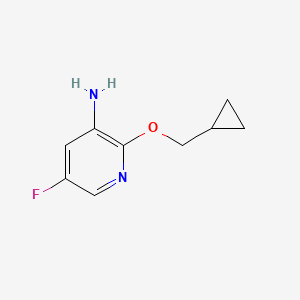
![2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15272089.png)
